3-(1-Amino-2-hydroxyethyl)phenol
Overview
Description
3-(1-Amino-2-hydroxyethyl)phenol is an organic compound with a phenolic structure It contains an amino group and a hydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and hydrogen gas for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
3-(1-Amino-2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-hydroxyethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The amino group can also form interactions with biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Amino-2-hydroxypropyl)phenol: Similar structure with an additional carbon in the hydroxyalkyl chain.
3-(1-Amino-2-hydroxyethyl)anisole: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
3-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenolic structure allows for versatile chemical reactions, while the amino and hydroxyethyl groups provide additional sites for interaction with biological molecules.
Properties
IUPAC Name |
3-(1-amino-2-hydroxyethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8(5-10)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKYFDIMOOWZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603856 | |
Record name | 3-(1-Amino-2-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777028-98-5 | |
Record name | 3-(1-Amino-2-hydroxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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